molecular formula C7H8BrNO3 B15203262 methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B15203262
M. Wt: 234.05 g/mol
InChI Key: QRYXXMIYMFFCAV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with a bromine atom, a hydroxyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by esterification. One common method starts with the bromination of 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid using bromine in acetic acid. The resulting brominated product is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.

Major Products Formed

    Substitution: Products like 4-amino-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate.

    Oxidation: 4-bromo-3-oxo-1-methyl-1H-pyrrole-2-carboxylate.

    Hydrolysis: 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic compounds.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Material Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate:

    Methyl 4-chloro-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate: Substitutes chlorine for bromine, potentially altering its reactivity and biological interactions.

Uniqueness

Methyl 4-bromo-3-hydroxy-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the pyrrole ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H8BrNO3

Molecular Weight

234.05 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8BrNO3/c1-9-3-4(8)6(10)5(9)7(11)12-2/h3,10H,1-2H3

InChI Key

QRYXXMIYMFFCAV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=C1C(=O)OC)O)Br

Origin of Product

United States

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